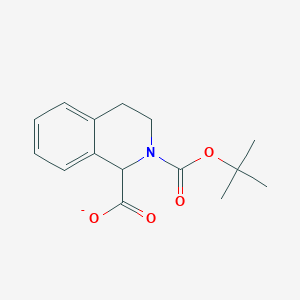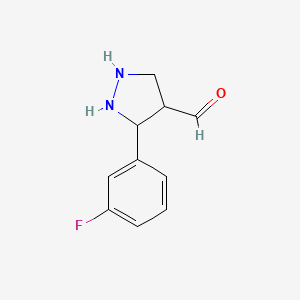
1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protecting group in peptide synthesis, making this compound particularly valuable in the field of organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid typically involves the fluorination of a pyrrolidine derivative followed by the introduction of the Fmoc protecting group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom at the 4-position. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid may involve large-scale fluorination processes followed by chromatographic purification to obtain the desired enantiomer. The use of chiral catalysts and enantioselective synthesis techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Coupling Reactions: The Fmoc group allows for coupling reactions in peptide synthesis.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or aldehydes.
Scientific Research Applications
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence their conformation and stability. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the overall structure and function of the biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid: Differing only in the stereochemistry at the 4-position, this compound exhibits different conformational preferences and reactivity.
4-Fluoroproline: A simpler fluorinated pyrrolidine derivative without the Fmoc protecting group.
Fmoc-proline: A non-fluorinated analog used in peptide synthesis.
Uniqueness
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the fluorine atom and the Fmoc protecting group. This combination allows for precise control over the compound’s reactivity and incorporation into peptides and proteins, making it a valuable tool in various fields of research.
Properties
Molecular Formula |
C20H17FNO4- |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/p-1/t12-,18-/m0/s1 |
InChI Key |
CJEQUGHYFSTTQT-SGTLLEGYSA-M |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)
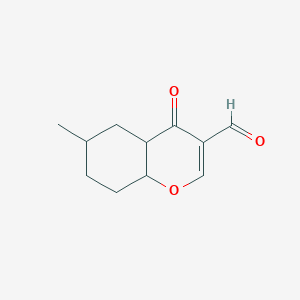
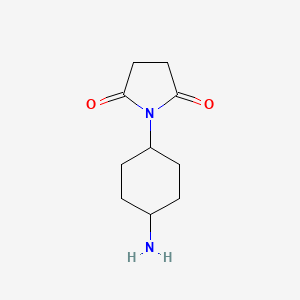

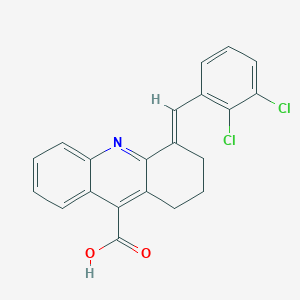
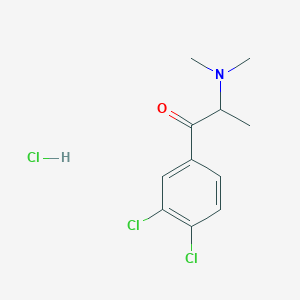
![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12359611.png)
![4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B12359612.png)
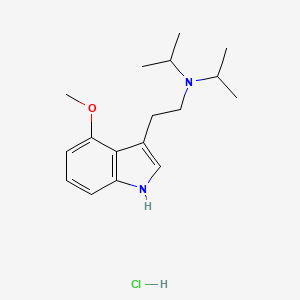

![(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B12359640.png)
